molecular formula C10H11N5O4 B12790822 Thymidine, 4'-azido-2',3'-didehydro-3'-deoxy- CAS No. 140226-08-0

Thymidine, 4'-azido-2',3'-didehydro-3'-deoxy-

Cat. No.: B12790822
CAS No.: 140226-08-0
M. Wt: 265.23 g/mol
InChI Key: LBKOJHCKIMQJPQ-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research, particularly for its potential in treating human immunodeficiency virus (HIV) infections. This compound is structurally related to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method includes the radical deoxygenation of ribonucleosides to produce 2’,3’-dideoxynucleosides and 2’,3’-didehydro-2’,3’-dideoxynucleosides . The process involves the use of environmentally friendly and low-cost reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) instead of hazardous reagents like Bu3SnH and AIBN .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amine derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- involves its incorporation into viral DNA during replication. The compound acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition is primarily due to the presence of the azido group, which disrupts the normal function of the viral reverse transcriptase enzyme . The molecular targets include the viral reverse transcriptase and the DNA polymerase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- is unique due to its specific structural modifications, which confer enhanced stability and efficacy compared to other nucleoside analogs. Its ability to act as a chain terminator in viral DNA synthesis makes it a potent antiviral agent .

Properties

CAS No.

140226-08-0

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

1-[(2R,5S)-5-azido-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H11N5O4/c1-6-4-15(9(18)12-8(6)17)7-2-3-10(5-16,19-7)13-14-11/h2-4,7,16H,5H2,1H3,(H,12,17,18)/t7-,10+/m1/s1

InChI Key

LBKOJHCKIMQJPQ-XCBNKYQSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.